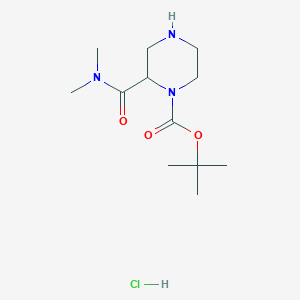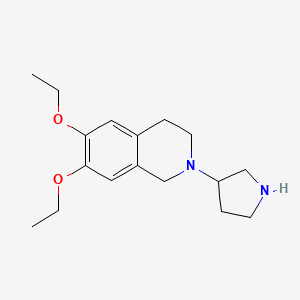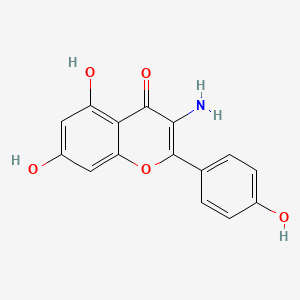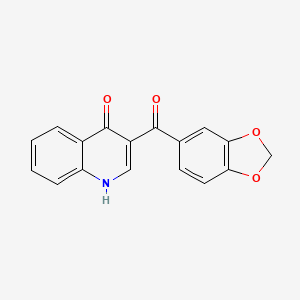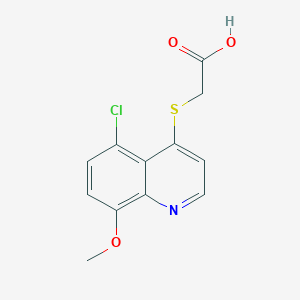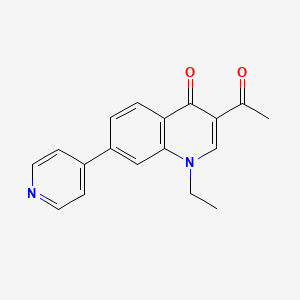
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a pivalamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-5-chloropyridine, which is then reacted with pivaloyl chloride in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of N-(3-Bromo-5-chloropyridin-4-yl)pivalamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and confirm the structure of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Aplicaciones Científicas De Investigación
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-5-chloropyridin-4-yl)pivalamide involves its interaction with specific molecular targets. The presence of halogen atoms and the pivalamide group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but lacks the pivalamide group.
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: Contains a cyano group instead of a chlorine atom.
4-Chloropyridine: Lacks the bromine atom and the pivalamide group
Uniqueness
N-(3-Bromo-5-chloropyridin-4-yl)pivalamide is unique due to the combination of bromine, chlorine, and pivalamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12BrClN2O |
|---|---|
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
N-(3-bromo-5-chloropyridin-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H12BrClN2O/c1-10(2,3)9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |
Clave InChI |
PJFDDOZIWHMBIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(C=NC=C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


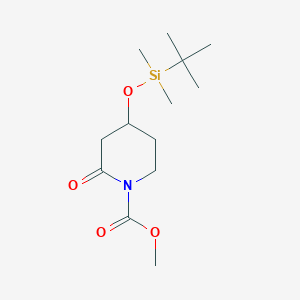

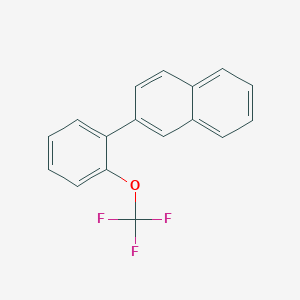
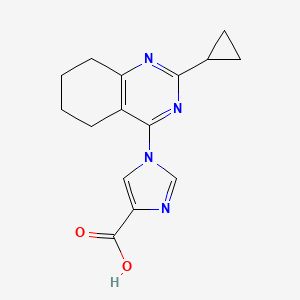
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)

